Cas no 6127-49-7 (2-(4-Bromophenyl)-1H-indole)

2-(4-Bromophenyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenyl)-1H-indole
- 1H-Indole, 2-(4-bromophenyl)-
- NULL
- 2-(4'-bromophenyl)indole
- 2-(4-bromophenyl)indole
- 2-(4-bromophenyl)-indole
- 2-(4-bromo-phenyl)-indole
- 2-(4-Brom-phenyl)-indol
- AC1LDOTL
- AE-848
- ANW-65024
- CTK2E3588
- SureCN6286511
- CHEMBL4215757
- 2-(4-BROMO-PHENYL)-1H-INDOLE
- AKOS001476792
- CS-0155999
- 2-(p-bromophenyl)indole
- SY317083
- AE-848/02291047
- VS-07189
- DTXSID80347581
- MFCD00459394
- A18979
- F2143-0173
- D95009
- 2-(4-Bromophenyl)-1H-indole #
- 6127-49-7
- EN300-235872
- SR-01000511026
- SCHEMBL6286511
- SR-01000511026-1
- BBL022370
- DB-364043
- STK126933
-
- MDL: MFCD00459394
- Inchi: InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
- InChI Key: BWEPILBIWVZIPA-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(C3=CC=C(C=C3)Br)N2
Computed Properties
- Exact Mass: 271.00000
- Monoisotopic Mass: 270.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 4.59740
2-(4-Bromophenyl)-1H-indole Security Information
2-(4-Bromophenyl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromophenyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B37735-25g |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 98% | 25g |
¥8966.0 | 2022-04-28 | |
Chemenu | CM123198-5g |
2-(4-bromophenyl)-1H-indole |
6127-49-7 | 95% | 5g |
$*** | 2023-03-30 | |
Life Chemicals | F2143-0173-0.25g |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 95%+ | 0.25g |
$106.0 | 2023-09-06 | |
Life Chemicals | F2143-0173-2.5g |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 95%+ | 2.5g |
$236.0 | 2023-09-06 | |
Life Chemicals | F2143-0173-0.5g |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 95%+ | 0.5g |
$112.0 | 2023-09-06 | |
TRC | B698308-500mg |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 500mg |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM123198-25g |
2-(4-bromophenyl)-1H-indole |
6127-49-7 | 95% | 25g |
$*** | 2023-03-30 | |
Matrix Scientific | 206194-5g |
2-(4-Bromophenyl)-1H-indole |
6127-49-7 | 5g |
$488.00 | 2021-06-27 | ||
Enamine | EN300-235872-5.0g |
2-(4-bromophenyl)-1H-indole |
6127-49-7 | 95% | 5.0g |
$447.0 | 2024-06-19 | |
Chemenu | CM123198-1g |
2-(4-bromophenyl)-1H-indole |
6127-49-7 | 95% | 1g |
$*** | 2023-03-30 |
2-(4-Bromophenyl)-1H-indole Related Literature
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Heng Li,Yan Zhu,Cong Jiang,Jia Wei,Ping Liu,Peipei Sun Org. Biomol. Chem. 2022 20 3365
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Bin Li,Beibei Zhang,Xinying Zhang,Xuesen Fan Chem. Commun. 2017 53 1297
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Shuling Yu,Kun Hu,Julin Gong,Linjun Qi,Jianghe Zhu,Yetong Zhang,Tianxing Cheng,Jiuxi Chen Org. Biomol. Chem. 2017 15 4300
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Rong Shen,Taichi Kusakabe,Keisuke Takahashi,Keisuke Kato Org. Biomol. Chem. 2014 12 4602
Additional information on 2-(4-Bromophenyl)-1H-indole
Introduction to 2-(4-Bromophenyl)-1H-indole (CAS No. 6127-49-7) in Modern Chemical and Pharmaceutical Research
2-(4-Bromophenyl)-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 6127-49-7, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, featuring a brominated phenyl ring attached to an indole core, serves as a versatile scaffold for the development of novel pharmaceutical agents. Its unique structural properties make it a valuable intermediate in synthetic chemistry, particularly in the design of bioactive molecules targeting various therapeutic pathways.
The indole moiety, a prominent structural feature of 2-(4-Bromophenyl)-1H-indole, is well-documented for its role in biological systems. Indole derivatives are widely recognized for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the bromine atom at the para position of the phenyl ring enhances the electrophilicity of the aromatic system, making it an attractive candidate for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecular architectures essential for drug discovery.
In recent years, 2-(4-Bromophenyl)-1H-indole has been extensively explored in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous cellular processes, making them attractive but challenging drug targets. The indole scaffold provides a rigid framework that can be optimized to fit specific binding pockets within protein targets. For instance, studies have demonstrated its utility in designing inhibitors of kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders. The bromine substituent facilitates further derivatization, allowing chemists to fine-tune binding affinity and selectivity.
Moreover, 2-(4-Bromophenyl)-1H-indole has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of the indole ring contributes to its electronic properties, making it suitable for optoelectronic applications. Researchers have leveraged its structural motifs to develop novel materials with enhanced charge transport capabilities, which are critical for next-generation electronic devices.
Recent advancements in computational chemistry have further highlighted the potential of 2-(4-Bromophenyl)-1H-indole as a lead compound. High-throughput virtual screening (HTVS) and molecular docking studies have identified derivatives of this scaffold as promising candidates for therapeutic intervention. These computational approaches have accelerated the drug discovery process by predicting binding modes and affinities with high accuracy. The integration of machine learning algorithms with experimental data has enabled more rapid optimization cycles, bringing novel drugs to market more efficiently.
The synthesis of 2-(4-Bromophenyl)-1H-indole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of 4-substituted indoles or Friedel-Crafts acylation followed by reduction steps. Advances in catalytic systems have improved yields and reduced byproduct formation, making these synthetic pathways more sustainable and scalable. Green chemistry principles have been increasingly applied to minimize environmental impact, with solvent-free reactions and biocatalysis gaining traction in recent years.
In conclusion, 2-(4-Bromophenyl)-1H-indole (CAS No. 6127-49-7) represents a cornerstone compound in modern chemical research with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new biological functions and synthetic methodologies, the significance of this compound is expected to grow further, solidifying its role as a key intermediate in innovative chemical synthesis.
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